molecular formula C21H28N2O2 B5875713 1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

Cat. No.: B5875713
M. Wt: 340.5 g/mol
InChI Key: GSMKCRRJOLCONI-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is a chemical compound with the molecular formula C21H28N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-methylbenzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium hydride to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of azide or hydride-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)ethyl]-4-[(3-methylphenyl)piperazine]
  • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[(4-Bromo-2,5-dimethoxybenzyl)piperazine]

Uniqueness

1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-17-4-6-18(7-5-17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)14-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMKCRRJOLCONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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